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Compound of Interest

Compound Name: (4-Nitrophenyl)acetate

Cat. No.: B1239239 Get Quote

Executive Summary
(4-Nitrophenyl)acetate (pNPA) is the gold-standard chromogenic substrate for the kinetic

characterization of esterases, lipases, and serine proteases (specifically chymotrypsin). Its

utility stems from a specific structural property: the presence of a good leaving group (p-

nitrophenol) that undergoes a distinct solvatochromic shift upon ionization.

This guide moves beyond basic datasheet parameters to address the mechanistic causality of

pNPA hydrolysis. It details how to exploit the "burst phase" kinetics for active site titration—a

critical technique for quantifying functional enzyme concentration versus total protein—and

provides self-validating protocols to correct for the compound's inherent instability

(spontaneous hydrolysis).

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
Understanding the physical limitations of pNPA is prerequisite to reproducible assay design.

The compound is hydrophobic and prone to non-enzymatic hydrolysis in alkaline environments.

Table 1: Physicochemical Specifications
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Property Value Technical Note

IUPAC Name 4-Nitrophenyl acetate
Also known as p-Nitrophenyl

acetate

CAS Number 830-03-5

Molecular Weight 181.15 g/mol

Structure
Ester linkage between acetic

acid and p-nitrophenol

Melting Point 77–80 °C

Sharp MP indicates high purity;

broad MP suggests hydrolysis

products

Solubility (Water) Low (0.53 g/L)

Critical: Must be dissolved in

organic solvent (MeCN, EtOH)

before aqueous dilution

(Product) 400–405 nm

The substrate (pNPA) absorbs

<300 nm; the product (pNP)

absorbs at 405 nm (pH

dependent)

Stability Moisture Sensitive

Spontaneous hydrolysis

increases significantly at pH >

8.0

Mechanistic Utility in Enzymology[9]
The value of pNPA lies in its hydrolysis mechanism. The reaction yields acetate and p-

nitrophenol (pNP).[1]

The Chromogenic Shift (The "Why")
p-Nitrophenol has a pKa of approximately 7.15.

Acidic pH (< 7): pNP is protonated (colorless).

Alkaline pH (> 7): pNP ionizes to the p-nitrophenolate anion, which is intensely yellow (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://facilities.bioc.cam.ac.uk/files/media/enzyme_kinetics_app_note_final.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


).

Implication: Assays must be conducted at pH 7.5–8.0 to visualize the product, or stopped

with strong base (NaOH) to maximize sensitivity.

Pathway Visualization
The following diagram illustrates the catalytic pathway, highlighting the "Burst Phase" specific

to serine proteases like Chymotrypsin.
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Figure 1: Biphasic hydrolysis mechanism. For serine proteases, the release of p-Nitrophenol

(Yellow) occurs rapidly (acylation), while the turnover of the Acyl-Enzyme is slower, creating a

"burst" followed by a steady state.

Kinetic Analysis & Assay Development
Standard Esterase Activity Assay (Steady State)
This protocol measures the linear rate of hydrolysis. It is suitable for lipases and general

esterases.[2][3]

Reagents:

Buffer: 50 mM Tris-HCl, pH 8.0 (Phosphate buffer is also acceptable).
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Stock Solution: 100 mM pNPA in dry Acetonitrile (MeCN). Note: MeCN is preferred over

DMSO/Ethanol to minimize enzyme denaturation and transesterification artifacts.

Enzyme: Diluted in buffer.

Protocol:

Blank Preparation: In a cuvette, mix 980 µL Buffer + 10 µL pNPA Stock.

Auto-Zero: Zero the spectrophotometer at 405 nm. This corrects for spontaneous hydrolysis

background.

Reaction: Add 10 µL Enzyme to the cuvette (Final Vol: 1 mL). Mix by inversion immediately.

Measurement: Record

over 2–5 minutes. Ensure linearity (

).

Active Site Titration (Burst Kinetics)
Advanced Application: For enzymes like

-chymotrypsin, the acylation step is much faster than deacylation. By using a stopped-flow
instrument or rapid mixing, you can observe an initial "burst" of color before the linear rate is
established.

The amplitude of this burst is stoichiometrically equivalent (1:1) to the concentration of active

enzyme sites.

Calculation:

Synthesis & Purification
For researchers requiring custom synthesis (e.g., isotopic labeling).

Reaction:

Protocol:
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Dissolve p-nitrophenol (1 eq) in minimal acetic anhydride (excess).

Add a catalytic amount of sodium acetate.

Reflux for 1 hour.

Pour mixture into ice water (pNPA precipitates; acetic anhydride hydrolyzes).

Purification: Recrystallize from hot Ethanol.

Validation: Check MP (77–79 °C). If MP is lower, free p-nitrophenol is present (contaminant).

[3]

Handling, Stability & Troubleshooting
Workflow Logic
The following diagram outlines the decision matrix for troubleshooting assay non-linearity.
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Figure 2: Troubleshooting logic for non-linear kinetic traces.
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Table 2: Common Issues & Solutions
Issue Causality Corrective Action

High Background Absorbance
Spontaneous hydrolysis of

stock solution.

Prepare pNPA stock fresh

daily. Store solid at -20°C with

desiccant.

Non-Linear Rate (Curving

Down)

Substrate depletion or Product

Inhibition (Acetate).

Reduce enzyme concentration.

Ensure

substrate conversion.

No Activity Detected pH is too low (< 7.0).

The product is protonated

(colorless). Increase pH to

7.5–8.0 or add NaOH stop

solution.

Precipitate in Cuvette pNPA solubility limit exceeded.
Keep final pNPA concentration

. Use MeCN as carrier solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
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3. sigmaaldrich.com [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1239239?utm_src=pdf-custom-synthesis
https://facilities.bioc.cam.ac.uk/files/media/enzyme_kinetics_app_note_final.pdf
https://cymitquimica.com/cas/830-03-5/?items=100
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/782/501/n8130pis.pdf
https://www.benchchem.com/product/b1239239#4-nitrophenyl-acetate-chemical-structure-and-properties
https://www.benchchem.com/product/b1239239#4-nitrophenyl-acetate-chemical-structure-and-properties
https://www.benchchem.com/product/b1239239#4-nitrophenyl-acetate-chemical-structure-and-properties
https://www.benchchem.com/product/b1239239#4-nitrophenyl-acetate-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1239239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

